The molecule contains a sulfonamide group, a common functional group found in many clinically used drugs, including antimicrobials, diuretics, and anticonvulsants []. Additionally, the presence of a chiral amine group suggests the potential for enantioselective activity, which could be valuable in drug development [].
Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl, is a sulfonamide compound characterized by the presence of a benzenesulfonamide moiety and an amino group attached to a cyclohexyl ring. Its molecular formula is with a molecular weight of approximately 239.34 g/mol. The compound features a methyl group at the para position relative to the sulfonamide group on the benzene ring, which influences its chemical properties and biological activity .
Benzenesulfonamides exhibit a range of biological activities, primarily due to their ability to inhibit certain enzymes. This specific compound has shown potential as an antibacterial agent by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, it may possess anti-inflammatory properties .
The synthesis of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl can be achieved through several methods:
This compound finds applications in various fields:
Studies on the interactions of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl have revealed:
Several compounds share structural similarities with Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Sulfanilamide | Basic sulfonamide structure | First sulfonamide antibiotic |
Benzeneacetamide | Contains an acetamide group | Different functional group influences |
N-(4-Methylphenyl)acetamide | Similar aromatic structure | Acetamide instead of sulfonamide |
These compounds differ primarily in their functional groups and biological activities. While they may share similar frameworks, their unique substituents lead to distinct properties and applications within medicinal chemistry .
Irritant